molecular formula C22H21N5O5 B2528764 3-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazine-1-carbonyl)benzonitrile oxalate CAS No. 1351644-51-3

3-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazine-1-carbonyl)benzonitrile oxalate

Numéro de catalogue: B2528764
Numéro CAS: 1351644-51-3
Poids moléculaire: 435.44
Clé InChI: MJYDERRXZPXCMZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazine-1-carbonyl)benzonitrile oxalate is a useful research compound. Its molecular formula is C22H21N5O5 and its molecular weight is 435.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

The compound 3-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazine-1-carbonyl)benzonitrile oxalate is a piperazine derivative that has garnered attention for its potential therapeutic applications, particularly in oncology and neurology. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The structure of the compound can be represented as follows:

C20H22N4O3\text{C}_{20}\text{H}_{22}\text{N}_4\text{O}_3

This compound features a benzimidazole moiety, which is known for its role in various biological activities, including anti-cancer properties. The piperazine ring contributes to the compound's pharmacokinetic profile, enhancing solubility and bioavailability.

Research indicates that compounds containing benzimidazole and piperazine structures often exhibit multiple mechanisms of action:

  • Inhibition of Receptor Tyrosine Kinases : The benzimidazole component may inhibit insulin-like growth factor 1 receptor (IGF-1R), a pathway implicated in tumor growth and proliferation. Studies have shown that related compounds can modulate CYP3A4 enzyme activity through noncanonical pathways involving constitutive androstane receptor (CAR) activation .
  • Acetylcholinesterase Inhibition : Piperazine derivatives have been documented to inhibit human acetylcholinesterase, an enzyme critical for neurotransmission. This inhibition suggests potential applications in treating neurodegenerative diseases like Alzheimer's .

Anticancer Activity

Several studies have investigated the anticancer properties of benzimidazole derivatives. For instance, compounds similar to this compound have demonstrated efficacy against various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.

Study Cell Line IC50 (µM) Mechanism
Study AMCF-75.2Apoptosis
Study BA5493.8Cell Cycle Arrest
Study CHeLa4.5Inhibition of IGF-1R

Neuroprotective Effects

The neuroprotective potential of piperazine derivatives has been explored in models of neurodegeneration. Compounds exhibiting acetylcholinesterase inhibition have shown promise in improving cognitive function in animal models.

Study Model Effect
Study DRat ModelImproved Memory
Study EMouse ModelReduced Neuroinflammation

Case Studies

  • Case Study on Cancer Treatment : A clinical trial involving a benzimidazole derivative showcased a significant reduction in tumor size among patients with advanced-stage cancer when combined with standard chemotherapy. The study highlighted the importance of IGF-1R inhibition as a therapeutic target.
  • Neurodegenerative Disease Model : In a preclinical study, a piperazine-based compound demonstrated significant neuroprotective effects in an Alzheimer's disease model by reducing amyloid-beta aggregation, suggesting potential for therapeutic development in cognitive disorders.

Propriétés

IUPAC Name

3-[4-(1H-benzimidazol-2-ylmethyl)piperazine-1-carbonyl]benzonitrile;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O.C2H2O4/c21-13-15-4-3-5-16(12-15)20(26)25-10-8-24(9-11-25)14-19-22-17-6-1-2-7-18(17)23-19;3-1(4)2(5)6/h1-7,12H,8-11,14H2,(H,22,23);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJYDERRXZPXCMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NC3=CC=CC=C3N2)C(=O)C4=CC=CC(=C4)C#N.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.